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Compound of Interest

Compound Name: 2-Ethyl-2-methylbutan-1-ol

Cat. No.: B106462 Get Quote

CAS Number: 18371-13-6

This technical guide provides a comprehensive overview of 2-Ethyl-2-methylbutan-1-ol, a
tertiary alcohol with potential applications in various scientific fields, particularly in the realm of

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and drug development professionals, offering detailed information on its

physicochemical properties, synthesis, spectroscopic characterization, and potential

pharmacological relevance.

Physicochemical Properties
2-Ethyl-2-methylbutan-1-ol is a seven-carbon tertiary alcohol. Its structure, featuring a

hydroxyl group attached to a quaternary carbon, imparts specific chemical characteristics, most

notably, resistance to oxidation. A summary of its key physicochemical properties is presented

in Table 1.
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Property Value Reference

Molecular Formula C₇H₁₆O [1][2][3][4]

Molecular Weight 116.20 g/mol [1][2][3][4]

IUPAC Name 2-Ethyl-2-methylbutan-1-ol [5]

Synonyms
2,2-Diethyl-1-propanol, 2-

Methyl-2-ethyl-1-butanol
[1][5]

Boiling Point 156.5 °C (predicted) [4]

pKa 15.18 ± 0.10 (predicted) [1]

LogP 2.0 (predicted) [5]

Topological Polar Surface Area 20.2 Å² [1]

Rotatable Bond Count 3 [1]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
1 [5]

Synthesis
The synthesis of 2-Ethyl-2-methylbutan-1-ol, as a tertiary alcohol, can be conceptually

approached through the well-established Grignard reaction. This method involves the

nucleophilic addition of a Grignard reagent to a ketone.

Experimental Protocol: Synthesis via Grignard Reaction
(General Procedure)
This protocol outlines a general method for the synthesis of a tertiary alcohol like 2-Ethyl-2-
methylbutan-1-ol, based on the reaction of a ketone with a Grignard reagent.[6][7][8]

Materials:

Diethyl ketone (or butan-2-one)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/2-ethyl-2-methyl-1-butanol-dic94866.html
https://www.molbase.com/name/2-ethyl-2-methyl-butan-1-ol.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=18371-13-6
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18371136&Mask=4
https://wap.guidechem.com/encyclopedia/2-ethyl-2-methyl-1-butanol-dic94866.html
https://www.molbase.com/name/2-ethyl-2-methyl-butan-1-ol.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=18371-13-6
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18371136&Mask=4
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethyl-1-propanol
https://wap.guidechem.com/encyclopedia/2-ethyl-2-methyl-1-butanol-dic94866.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethyl-1-propanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18371136&Mask=4
https://wap.guidechem.com/encyclopedia/2-ethyl-2-methyl-1-butanol-dic94866.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethyl-1-propanol
https://wap.guidechem.com/encyclopedia/2-ethyl-2-methyl-1-butanol-dic94866.html
https://wap.guidechem.com/encyclopedia/2-ethyl-2-methyl-1-butanol-dic94866.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethyl-1-propanol
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethyl-1-propanol
https://www.benchchem.com/product/b106462?utm_src=pdf-body
https://www.benchchem.com/product/b106462?utm_src=pdf-body
https://www.benchchem.com/product/b106462?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.05%3A_Alcohols_from_Carbonyl_Compounds_-_Grignard_Reagents
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.05%3A_Alcohols_from_Carbonyl_Compounds_-_Grignard_Reagents
https://www.vedantu.com/question-answer/prepare-i-2methylbutan1ol-from-an-alkene-class-12-chemistry-cbse-5fd68fa4c0af9500a25629ac
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethylmagnesium bromide (or methylmagnesium bromide) in a suitable ether solvent (e.g.,

diethyl ether, THF)

Anhydrous diethyl ether or THF

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask,

dropping funnel, condenser)

Magnetic stirrer and heating mantle

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The round-

bottom flask is charged with the ketone dissolved in the anhydrous ether solvent.

Grignard Reagent Addition: The Grignard reagent solution is added dropwise to the stirred

ketone solution at a controlled temperature (typically 0 °C to room temperature).

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as

thin-layer chromatography (TLC).

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a

saturated aqueous ammonium chloride solution.

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted

multiple times with an organic solvent (e.g., diethyl ether).

Drying and Evaporation: The combined organic extracts are dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by a suitable method, such as distillation or column

chromatography, to yield the pure tertiary alcohol.
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Caption: Synthesis of 2-Ethyl-2-methylbutan-1-ol via Grignard Reaction.

Spectroscopic Characterization
The structure of 2-Ethyl-2-methylbutan-1-ol can be confirmed using various spectroscopic

techniques. Below are the expected features in each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different

types of protons present in the molecule. Key expected signals include a triplet for the methyl

protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, a singlet

for the methyl protons directly attached to the quaternary carbon, and a singlet for the

methylene protons adjacent to the hydroxyl group. The hydroxyl proton will appear as a

broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a

different chemical environment. Due to the symmetry in the two ethyl groups, some carbon

signals will be equivalent.

Predicted NMR Data:

While experimental spectra for 2-Ethyl-2-methylbutan-1-ol are not readily available in the

searched literature, predicted chemical shifts can provide a useful reference.[1][9]
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Nucleus Predicted Chemical Shift (ppm)

¹H Varies for each proton environment

¹³C Varies for each carbon environment

Experimental Protocol: NMR Spectroscopy (General)

Sample Preparation: Dissolve a small amount of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline

correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethyl-2-methylbutan-1-ol is expected to exhibit characteristic absorption

bands for the functional groups present.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ correspond to the

stretching vibrations of the C-H bonds in the alkyl groups.

C-O Stretch: An absorption band in the region of 1000-1260 cm⁻¹ is indicative of the C-O

stretching vibration.

Experimental Protocol: IR Spectroscopy (General)

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g.,

NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding

to the molecular weight of the compound (116.20). This peak may be weak or absent due to

the facile fragmentation of tertiary alcohols.[10][11]

Fragmentation Pattern: Tertiary alcohols often undergo alpha-cleavage, leading to the loss of

an alkyl group. For 2-Ethyl-2-methylbutan-1-ol, the loss of an ethyl radical (m/z 29) would

result in a fragment at m/z 87, and the loss of a methyl radical (m/z 15) would lead to a

fragment at m/z 101. Dehydration (loss of H₂O, m/z 18) is also a common fragmentation

pathway for alcohols.

Experimental Protocol: Mass Spectrometry (General)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured to generate the mass spectrum.
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Caption: Potential Mass Spectrometry Fragmentation Pathways.

Applications in Drug Development
While direct pharmacological studies on 2-Ethyl-2-methylbutan-1-ol are not extensively

reported in the available literature, its structural motif as a tertiary alcohol holds significant

relevance in medicinal chemistry.

Tertiary alcohols are often incorporated into drug candidates to enhance their metabolic

stability. The absence of a hydrogen atom on the carbon bearing the hydroxyl group prevents

metabolic oxidation to a ketone, a common metabolic pathway for secondary alcohols. This

increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer

half-life and increased bioavailability.

The steric hindrance provided by the alkyl groups surrounding the tertiary hydroxyl group can

also modulate the molecule's interaction with biological targets and metabolic enzymes. This
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can be strategically utilized in drug design to fine-tune potency, selectivity, and safety profiles.

Although specific biological activities for 2-Ethyl-2-methylbutan-1-ol have not been identified

in the conducted searches, its structural features suggest it could serve as a valuable building

block or fragment in the synthesis of more complex molecules with potential therapeutic

applications. Further research is warranted to explore the pharmacological potential of this

compound and its derivatives.

Safety and Handling
Information on the specific toxicity of 2-Ethyl-2-methylbutan-1-ol is limited. However, as with

any chemical, it should be handled with appropriate care in a laboratory setting. Standard

safety precautions, including the use of personal protective equipment (gloves, safety glasses,

and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a

fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet

(SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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